molecular formula C7H5BClFO3 B1426504 4-Chloro-3-fluoro-2-formylphenylboronic acid CAS No. 1451392-90-7

4-Chloro-3-fluoro-2-formylphenylboronic acid

Cat. No.: B1426504
CAS No.: 1451392-90-7
M. Wt: 202.38 g/mol
InChI Key: GQLWOYMNRUQGID-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-formylphenylboronic Acid

  • Substituents : Two chlorine atoms at positions 3 and 5, formyl at position 4.
  • Reactivity : Enhanced electrophilicity at the formyl group due to electron-withdrawing Cl substituents, facilitating nucleophilic addition reactions.
  • Applications : Used in cross-coupling reactions to synthesize biaryl derivatives.

4-Chloro-2-fluoro-3-formylphenylboronic Acid

  • Substituents : Chlorine at position 4, fluorine at position 2, formyl at position 3.
  • Stability : Fluorine’s higher electronegativity reduces steric hindrance compared to larger halogens, improving solubility in polar solvents.
Compound Molecular Weight (g/mol) Key Features
This compound 202.38 Formyl group at position 2; Cl and F at 4 and 3
3,5-Dichloro-4-formylphenylboronic acid 205.88 Two Cl substituents; formyl at position 4
4-Chloro-2-fluoro-3-formylphenylboronic acid 202.38 Fluorine at position 2; Cl at position 4

The positioning of halogens significantly impacts electronic effects. For example, fluorine at position 3 in this compound may deplete electron density at the formyl group, altering its reactivity compared to chloro-substituted analogs.

Spectroscopic Fingerprint Profiling

Spectroscopic techniques provide critical insights into the compound’s structure and functional groups.

FT-IR Spectroscopy

  • O–H Stretch (Boronic Acid) : Observed as a broad peak at 3200–3300 cm⁻¹ , indicative of hydrogen bonding.
  • C=O Stretch (Formyl) : Strong absorption at 1676 cm⁻¹ , consistent with aldehyde groups.
  • C–F and C–Cl Vibrations : Weak peaks in the 1000–1300 cm⁻¹ range (C–F) and 600–800 cm⁻¹ range (C–Cl).

NMR Spectroscopy

  • ¹H NMR :
    • Aldehyde Proton : Singlet at ~10.0 ppm (δ).
    • Aromatic Protons : Multiplets between 7.0–8.0 ppm , with splitting patterns influenced by Cl and F substituents.
  • ¹³C NMR :
    • Formyl Carbon : Signal at ~190 ppm (δ).
    • Boronated Carbon : Downfield shift due to electron-withdrawing effects (~120–140 ppm).

Raman Spectroscopy

Raman spectroscopy complements IR data, highlighting vibrational modes. Key features include:

  • C=O Stretch : ~1680 cm⁻¹ (symmetric stretch).
  • B–O Stretch : ~850 cm⁻¹ (antisymmetric stretch).
Spectroscopic Technique Key Peaks (cm⁻¹) Assignment
FT-IR 3200–3300 (O–H), 1676 (C=O) Boronic acid, aldehyde
Raman 1680 (C=O), 850 (B–O) Aldehyde, boronic acid
¹H NMR 10.0 (CHO), 7.0–8.0 (aromatic) Aldehyde, aromatic protons

Tautomeric and Conformational Dynamics

This compound exhibits tautomeric equilibria and conformational flexibility, influenced by substituent interactions.

Tautomeric Equilibrium

Under certain conditions, boronic acids with aldehyde groups may undergo tautomerization to form oxaboroles. For example:

  • Open Form : Boronic acid group remains intact, with the formyl group in its linear configuration.
  • Cyclic Oxaborole : Intramolecular cyclization forms a five-membered ring, stabilizing the tautomer.

Variable-temperature NMR studies on analogous compounds (e.g., 3-fluoro-2-formylphenylboronic acid) reveal equilibrium constants (K) favoring the open form in polar solvents.

Properties

IUPAC Name

(4-chloro-3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLWOYMNRUQGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-2-formylphenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products:

    Oxidation: 4-Chloro-3-fluoro-2-carboxyphenylboronic acid.

    Reduction: 4-Chloro-3-fluoro-2-hydroxymethylphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluoro-2-formylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-formylphenylboronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-Chloro-3-fluoro-2-formylphenylboronic acid Not explicitly provided C₇H₅BClFO₃ 218.38 Cl (4), F (3), CHO (2) Formyl group enhances reactivity for aldehyde-based couplings
(4-Chloro-3-fluorophenyl)boronic acid 137504-86-0 C₆H₄BClFO₂ 174.36 Cl (4), F (3) Lacks formyl group; simpler halogenated structure
3-Chloro-4-fluorophenylboronic acid 144432-85-9 C₆H₅BClFO₂ 174.36 Cl (3), F (4) Halogen positions reversed; lower steric hindrance
4-Chloro-2-fluorophenylboronic acid 160591-91-3 C₆H₅BClFO₂ 174.36 Cl (4), F (2) Fluorine at position 2; no formyl group
(5-Fluoro-2-formylphenyl)boronic acid 1256355-30-2 C₇H₆BFO₃ 167.93 F (5), CHO (2) Formyl without chlorine; lower molecular weight
2-Chloro-3-fluoro-4-formylphenylboronic acid 2121514-29-0 C₇H₅BClFO₃ 218.38 Cl (2), F (3), CHO (4) Substituent positions differ; same molecular weight

Substituent Effects on Reactivity

  • Formyl Group (CHO): The formyl group in this compound allows for post-coupling modifications, such as oxidation or condensation reactions, which are absent in non-formylated analogs like (4-chloro-3-fluorophenyl)boronic acid .
  • Halogen Positions: The chlorine and fluorine positions influence electronic and steric effects. For example:
    • Electron-Withdrawing Effects: Cl at position 4 (para to boron) enhances electrophilicity of the boron atom, facilitating cross-coupling reactions .
    • Steric Hindrance: Fluorine at position 3 (meta to boron) introduces moderate steric effects compared to ortho-substituted analogs .

Biological Activity

4-Chloro-3-fluoro-2-formylphenylboronic acid is a derivative of phenylboronic acid, known for its diverse applications in organic synthesis and medicinal chemistry. This compound exhibits significant biological activity, particularly in enzyme inhibition and antimicrobial properties. This article reviews the biochemical properties, mechanisms of action, and relevant case studies related to the biological activity of this compound.

The unique structure of this compound includes a boronic acid moiety that allows it to form reversible covalent bonds with diols and other nucleophiles. This characteristic makes it a valuable tool in biochemical assays and drug design. The compound's interactions with enzymes can lead to modulation of cellular functions, affecting processes such as signal transduction, gene expression, and cellular metabolism.

PropertyDescription
Molecular FormulaC10_{10}H8_{8}BClF O
Molecular WeightApproximately 256.509 g/mol
Functional GroupsBoronic acid, aldehyde, chlorinated and fluorinated aromatic ring
ReactivityForms covalent bonds with serine/threonine residues in enzyme active sites

This compound primarily exerts its biological effects through the following mechanisms:

  • Enzyme Inhibition : The boronic acid group can bind to the active sites of various enzymes, leading to inhibition. This interaction is particularly relevant in proteasome inhibition, which has implications for cancer therapy .
  • Signal Transduction Modulation : By affecting kinases and phosphatases, this compound can alter signaling pathways that are crucial for cell proliferation and survival.
  • Gene Expression Regulation : The compound may interact with transcription factors or regulatory proteins, influencing gene expression patterns within cells.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Cell Signaling : Alters pathways involved in cell growth and differentiation.
  • Metabolic Pathways : Modifies the activity of enzymes involved in metabolic processes.
  • Antimicrobial Activity : Exhibits moderate activity against various microorganisms, including bacteria and fungi .

Antimicrobial Activity

A study investigated the antimicrobial properties of related phenylboronic acids, revealing that compounds similar to this compound demonstrated varying degrees of effectiveness against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Comparison Compound
Escherichia coli5.67 ± 0.01AN2690 (Tavaborole)
Bacillus cereusLower than AN2690
Candida albicansModerate

Applications in Medicinal Chemistry

The compound is utilized in various applications within medicinal chemistry:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting cancer and infectious diseases .
  • Synthesis of Pharmaceutical Intermediates : It plays a crucial role in synthesizing complex organic molecules through reactions like Suzuki-Miyaura coupling.

Q & A

What are the recommended synthetic routes for preparing 4-Chloro-3-fluoro-2-formylphenylboronic acid, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential halogenation and formylation of phenylboronic acid derivatives. Key steps include:

  • Halogenation: Chlorine and fluorine groups are introduced via electrophilic substitution or directed ortho-metalation strategies.
  • Formylation: The aldehyde group is added using Vilsmeier-Haack or Duff formylation reactions.

Critical Factors:

  • Temperature: Lower temperatures (0–5°C) during halogenation reduce side reactions like over-halogenation .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in intermediate steps .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts.

Yield Optimization Table:

StepOptimal ConditionsYield Range
Halogenation0°C, NBS as brominating agent60–75%
FormylationVilsmeier reagent, 80°C50–65%
BoronationMiyaura borylation, Pd(dppf)Cl₂70–85%

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:
A combination of techniques is required due to the compound’s multifunctional groups:

  • ¹H/¹³C NMR:
    • ¹H NMR: Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine and chlorine substituents deshield adjacent protons, causing splitting patterns .
    • ¹³C NMR: Boron-bound carbon resonates at δ 125–135 ppm; carbonyl carbon (C=O) at δ 190–200 ppm.
  • IR Spectroscopy: Strong B-O stretching at ~1340 cm⁻¹ and C=O stretching at ~1680 cm⁻¹ .
  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 216.99 (calculated for C₇H₄BClFFO₂).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-fluoro-2-formylphenylboronic acid
Reactant of Route 2
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4-Chloro-3-fluoro-2-formylphenylboronic acid

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